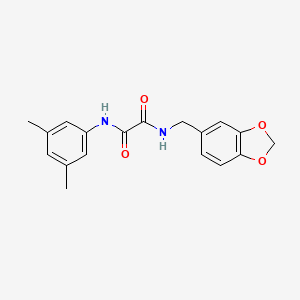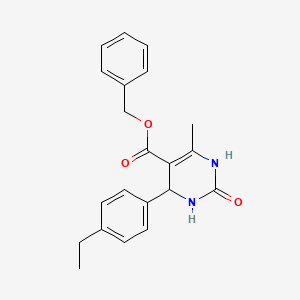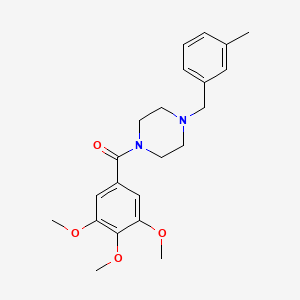![molecular formula C18H17FN2O B5134508 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile](/img/structure/B5134508.png)
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile, also known as TAK-659, is a small molecule inhibitor that targets non-receptor tyrosine kinase (TK) enzymes. It is currently being studied for its potential therapeutic applications in cancer and autoimmune diseases.
Wirkmechanismus
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is a selective inhibitor of non-receptor TK enzymes, including BTK, BMX, and TXK. These enzymes play a crucial role in the proliferation and survival of cancer cells and the immune response in autoimmune diseases. By inhibiting these enzymes, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile can block the signaling pathways that promote cancer cell growth and proliferation and reduce the inflammation and tissue damage associated with autoimmune diseases.
Biochemical and Physiological Effects
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to have potent inhibitory effects on BTK, BMX, and TXK enzymes in vitro and in vivo. In preclinical studies, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In addition, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to reduce inflammation and tissue damage in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is its selectivity for non-receptor TK enzymes, which reduces the risk of off-target effects and toxicity. In addition, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has demonstrated potent inhibitory effects on cancer cells and the immune response in autoimmune diseases. However, one of the limitations of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. First, further preclinical studies are needed to determine the optimal dosing and administration schedule for 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in different types of cancer and autoimmune diseases. Second, clinical trials are needed to evaluate the safety and efficacy of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile in humans. Third, combination therapies with other targeted therapies or immunotherapies may enhance the therapeutic efficacy of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. Finally, the development of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile analogs with improved pharmacokinetic properties may further enhance its therapeutic potential.
Synthesemethoden
The synthesis of 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile involves several steps. The first step is the preparation of 3-(5-(1-piperidinyl)-2-furyl)acrylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 3-fluoroaniline to form the desired product, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile. The final product is purified using column chromatography and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has been shown to have potential therapeutic applications in cancer and autoimmune diseases. In preclinical studies, 2-(3-fluorophenyl)-3-[5-(1-piperidinyl)-2-furyl]acrylonitrile has demonstrated efficacy in inhibiting the growth and proliferation of cancer cells, including lymphoma, leukemia, and solid tumors. It has also shown promise in treating autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O/c19-16-6-4-5-14(11-16)15(13-20)12-17-7-8-18(22-17)21-9-2-1-3-10-21/h4-8,11-12H,1-3,9-10H2/b15-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPWYEZGLXGOCJ-QINSGFPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5134427.png)
![4-chloro-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B5134428.png)
![2-(3-nitrobenzoyl)-3-(trifluoromethyl)-2,3,3a,4,5,6,7,8-octahydrocyclohepta[c]pyrazol-3-ol](/img/structure/B5134432.png)
![2-methoxy-4-(1-propen-1-yl)-1-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B5134434.png)
![2-(4-bromophenyl)-1-[3-(1-pyrrolidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5134437.png)



![3-(3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinolin-4-yl)aniline](/img/structure/B5134463.png)
![2-fluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B5134466.png)
![6-methoxy-3-{2-[(4-methoxyphenyl)amino]-1,3-thiazol-5-yl}-2H-chromen-2-one](/img/structure/B5134472.png)

![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)propanamide](/img/structure/B5134486.png)
![N-{[(5-tert-butyl-3-chloro-2-hydroxyphenyl)amino]carbonothioyl}-3,5-dichloro-2-methoxybenzamide](/img/structure/B5134492.png)